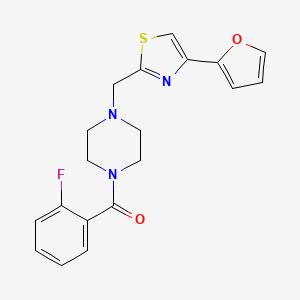
(2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves a multi-step process:
Formation of Intermediate Compounds: The starting materials, 2-fluorobenzoyl chloride and 4-(furan-2-yl)thiazole, are subjected to nucleophilic substitution reactions to form intermediate compounds.
Piperazine Introduction: The intermediates are then reacted with piperazine under controlled conditions, such as temperature regulation and solvent selection, to yield the final product.
Industrial Production Methods: For large-scale production, the synthetic process may be optimized by:
Catalyst Selection: Use of efficient catalysts to increase reaction rates.
Solvent Optimization: Choosing solvents that maximize yield and minimize waste.
Automation: Employing automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; often requires heating or a catalyst.
Major Products: The reactions can produce various derivatives, such as hydroxylated, reduced, or substituted compounds, depending on the reagents and conditions used.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Exploration in materials science for creating polymers or nanomaterials.
Biology:
Investigated for its potential as a pharmacophore in drug design.
Used in studying enzyme interactions due to its multifunctional nature.
Medicine:
Potential candidate for developing new pharmaceuticals targeting neurological disorders.
Studied for its activity in antimicrobial and anticancer assays.
Industry:
Utilized in the production of advanced materials with specific chemical properties.
Application in the development of novel chemical sensors.
5. Mechanism of Action: The compound exerts its effects through interactions with biological molecules. It can act as an inhibitor or activator of specific enzymes or receptors. Its fluorophenyl and thiazole groups facilitate binding to molecular targets, while the piperazine moiety allows for structural flexibility, enhancing its efficacy.
Comparison with Other Compounds:
(2-Fluorophenyl)(4-(1,3-thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but lacks the furan group, which affects its binding affinity and reactivity.
(2-Fluorophenyl)(4-(4-nitrothiazol-2-yl)piperazin-1-yl)methanone: Contains a nitro group instead of furan, leading to different electronic properties and reactivity.
Uniqueness: The presence of both furan and thiazole rings in this compound grants it distinctive electronic and steric characteristics, enhancing its potential in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-5-2-1-4-14(15)19(24)23-9-7-22(8-10-23)12-18-21-16(13-26-18)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYHRWTWFFTUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)
![2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide](/img/structure/B2521241.png)
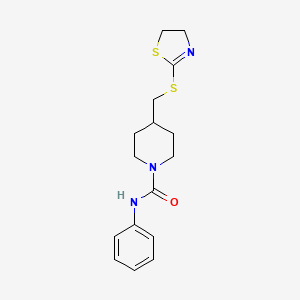
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)
![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)

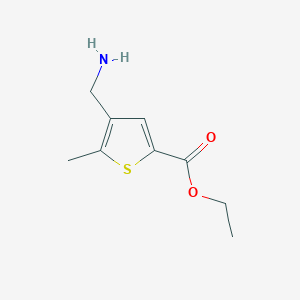
![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)
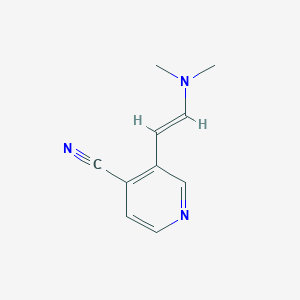
![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)
![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)
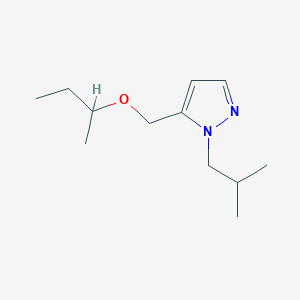
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
